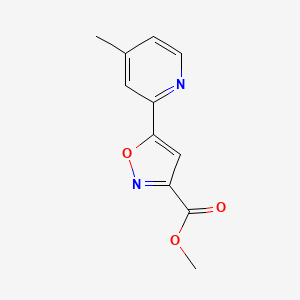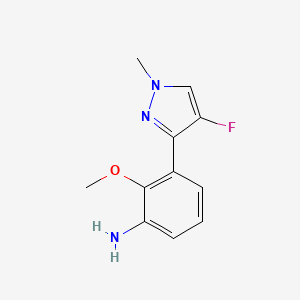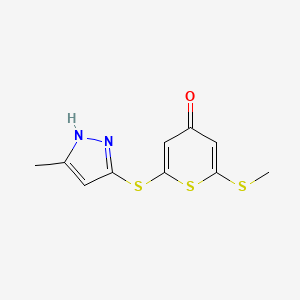
Diisopropyl (3-acetyloxiran-2-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl (3-acetyloxiran-2-yl)phosphonate is an organic compound with the molecular formula C10H19O5P. It is characterized by the presence of an oxirane ring and a phosphonate group, making it a valuable intermediate in organic synthesis and various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl (3-acetyloxiran-2-yl)phosphonate typically involves the reaction of diisopropyl phosphite with an appropriate epoxide. One common method is the reaction of diisopropyl phosphite with 3-acetyloxirane under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using standard techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Diisopropyl (3-acetyloxiran-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates.
Reduction: Reduction reactions can convert the oxirane ring to other functional groups.
Substitution: The phosphonate group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohols or other reduced derivatives .
Aplicaciones Científicas De Investigación
Diisopropyl (3-acetyloxiran-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diisopropyl (3-acetyloxiran-2-yl)phosphonate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biomolecules. The phosphonate group can also participate in binding interactions with enzymes and other proteins .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (3-acetyloxiran-2-yl)phosphonate
- Dimethyl (3-acetyloxiran-2-yl)phosphonate
- Diphenyl (3-acetyloxiran-2-yl)phosphonate
Uniqueness
Diisopropyl (3-acetyloxiran-2-yl)phosphonate is unique due to its specific substituents, which influence its reactivity and interactions. The presence of isopropyl groups can affect the compound’s solubility, stability, and overall chemical behavior compared to its analogs .
Propiedades
Número CAS |
89020-96-2 |
|---|---|
Fórmula molecular |
C10H19O5P |
Peso molecular |
250.23 g/mol |
Nombre IUPAC |
1-[3-di(propan-2-yloxy)phosphoryloxiran-2-yl]ethanone |
InChI |
InChI=1S/C10H19O5P/c1-6(2)14-16(12,15-7(3)4)10-9(13-10)8(5)11/h6-7,9-10H,1-5H3 |
Clave InChI |
XNSASXFQYQSLRP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)(C1C(O1)C(=O)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-Amino-4'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13711618.png)


![2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13711622.png)









